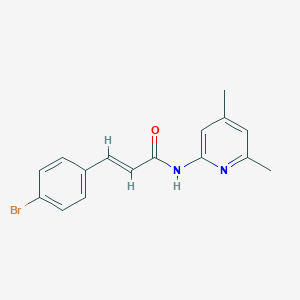
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. BRD4 is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation. The inhibition of BRD4 by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have a significant impact on these cellular processes, making it a valuable tool for scientific research.
作用机制
The mechanism of action of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, a member of the bromodomain and extraterminal domain (BET) family of proteins. 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is known to bind to acetylated histones and regulate the transcription of genes involved in various cellular processes. The inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide disrupts this process, leading to the downregulation of genes involved in cell cycle progression, proliferation, and differentiation.
Biochemical and Physiological Effects
The inhibition of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide by 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have a significant impact on various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
The advantages of using 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments include its potency and specificity for 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in various cellular processes. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, its high cost may limit its accessibility for some researchers.
未来方向
There are several future directions for the use of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in scientific research. One potential area of research is the development of more potent and selective 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibitors. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy in the treatment of various diseases. Finally, further research is needed to understand the long-term effects of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide inhibition and the potential risks associated with its use in humans.
合成方法
The synthesis of 3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-pyridinecarboxylic acid, followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography, yielding a white solid.
科学研究应用
3-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the mechanisms underlying these processes. Some of the areas of research where this compound has been used include cancer research, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11-9-12(2)18-15(10-11)19-16(20)8-5-13-3-6-14(17)7-4-13/h3-10H,1-2H3,(H,18,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQXAJZJZLYHF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)


![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)


![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)

![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)
![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)